molecular formula C15H19BrClNO2 B319125 2-(2-bromo-4-chlorophenoxy)-N-cyclohexyl-N-methylacetamide

2-(2-bromo-4-chlorophenoxy)-N-cyclohexyl-N-methylacetamide

Cat. No. B319125
M. Wt: 360.67 g/mol
InChI Key: DRPOZNLZQKKDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-chlorophenoxy)-N-cyclohexyl-N-methylacetamide is an aromatic ether.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Derivatives : N-substituted derivatives of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized using a precursor similar to the chemical . These derivatives showed potential as antibacterial agents against various strains and moderate inhibitors of α-chymotrypsin enzyme, indicating a broad scope of pharmacological applications (Siddiqui et al., 2014).

Chemical Characterization and Potential Uses

  • Characterization of Derivatives : X-ray powder diffraction was used to characterize derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, highlighting their potential as pesticides. This study demonstrates the importance of structural analysis in understanding the applications of such compounds (Olszewska et al., 2009).

  • Cyclization Processes : Research on the cyclization of phenyl acetamides, which are structurally related to the chemical of interest, provides insight into the synthesis of complex organic compounds like Tetrahydroisoquinoline-3-ones. These processes are crucial for the development of new pharmaceuticals and chemicals (Yang et al., 2014).

Supramolecular Assembly

  • Molecular Conformations : Studies on halogenated N,2-diarylacetamides, which are closely related to the chemical , revealed insights into molecular conformations and supramolecular assembly. Understanding these molecular structures is essential for the development of new materials and pharmaceuticals (Nayak et al., 2014).

Potential Biological Applications

  • Amide and Thioamide Reactions : The reaction of cyanoacetamide with N-substituted-2-chloro(bromo)pyridinium salts led to the formation of novel heterocyclic systems. Such reactions are key to creating new compounds with potential biological or pharmaceutical applications (Tverdokhleb et al., 2015).

  • Synthesis of Ketamine : Research on the synthesis of ketamine, which involves similar chemical structures, provides valuable insights into efficient and safe pharmaceutical production methods (Zekri et al., 2020).

properties

Molecular Formula

C15H19BrClNO2

Molecular Weight

360.67 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-cyclohexyl-N-methylacetamide

InChI

InChI=1S/C15H19BrClNO2/c1-18(12-5-3-2-4-6-12)15(19)10-20-14-8-7-11(17)9-13(14)16/h7-9,12H,2-6,10H2,1H3

InChI Key

DRPOZNLZQKKDCT-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)COC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

CN(C1CCCCC1)C(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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